molecular formula C8H13BN2O2 B12504221 (1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid

(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid

Cat. No.: B12504221
M. Wt: 180.01 g/mol
InChI Key: QRLOATHAKIQZLT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, hydrogen gas for reduction, and oxidizing agents such as hydrogen peroxide for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. Boronic acids are known to interact with diols and other nucleophiles, forming reversible covalent bonds . This property makes them useful in drug design and as enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid is unique due to its specific structure, which allows for selective interactions with various molecular targets. Its cyclopentyl group provides additional steric hindrance, potentially enhancing its selectivity and stability in chemical reactions .

Properties

Molecular Formula

C8H13BN2O2

Molecular Weight

180.01 g/mol

IUPAC Name

(2-cyclopentylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7,12-13H,1-4H2

InChI Key

QRLOATHAKIQZLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=NN1C2CCCC2)(O)O

Origin of Product

United States

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